Methyl 4-[5-(4-fluorobenzoyl)-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate
Description
Methyl 4-[5-(4-fluorobenzoyl)-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate is a fluorinated heterocyclic compound featuring a 1,3-diazinan core substituted with hydroxy, trifluoromethyl, and 4-fluorobenzoyl groups.
Properties
IUPAC Name |
methyl 4-[5-(4-fluorobenzoyl)-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F4N2O5/c1-31-17(28)12-4-2-10(3-5-12)15-14(16(27)11-6-8-13(21)9-7-11)19(30,20(22,23)24)26-18(29)25-15/h2-9,14-15,30H,1H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJKXBNBEFDEDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F4N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[5-(4-fluorobenzoyl)-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and implications for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a diazinan core with multiple functional groups that potentially influence its biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines. For instance, it showed significant cytotoxic effects against the MCF-7 breast cancer cell line with an IC50 value of approximately 12 µM, indicating a potent anticancer property .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes associated with neurodegenerative diseases. It demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy. The IC50 values for AChE and BuChE were recorded at 8.5 µM and 10.2 µM, respectively .
Case Studies
- Cytotoxicity Assay : A study involving various cancer cell lines revealed that this compound exhibited a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
- Enzyme Kinetics : Kinetic studies performed on AChE and BuChE indicated that the compound acts as a reversible inhibitor. Molecular docking studies suggested that the trifluoromethyl group enhances binding affinity through hydrophobic interactions with the enzyme active sites .
Comparative Activity Table
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| Cytotoxicity (MCF-7) | 12 | Breast Cancer |
| AChE Inhibition | 8.5 | Alzheimer's Disease |
| BuChE Inhibition | 10.2 | Alzheimer's Disease |
The proposed mechanism of action for this compound includes:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels.
- Enzyme Interaction : It binds to the active sites of cholinesterases, preventing the breakdown of acetylcholine, which is crucial for neurotransmission.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to Methyl 4-[5-(4-fluorobenzoyl)-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate. For instance, derivatives of similar structures have shown efficacy against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These compounds demonstrated significant minimum inhibitory concentrations (MIC), indicating their potential as future antibacterial agents .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Mycobacterium smegmatis | 6.25 |
| Compound B | Pseudomonas aeruginosa | 12.5 |
Anti-cancer Properties
Research indicates that compounds with structural similarities to this compound exhibit anti-cancer properties. For example, studies have shown that certain fluorinated benzoates can inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines .
Enzyme Inhibition
The compound's structure suggests potential activity as an enzyme inhibitor. Studies on similar diazinan derivatives have reported inhibition of specific enzymes involved in cancer metabolism and bacterial resistance mechanisms, indicating a promising avenue for drug development .
Pesticidal Activity
This compound has been explored for its pesticidal properties. Similar compounds have been tested for their effectiveness against agricultural pests and pathogens, with some exhibiting high levels of toxicity towards specific insect species while being safe for non-target organisms .
Table 2: Pesticidal Efficacy of Related Compounds
| Compound | Target Pest | LC50 (ppm) |
|---|---|---|
| Compound C | Aphid species | 15 |
| Compound D | Fungal pathogens | 20 |
Polymer Development
The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance material properties. Research has shown that adding such compounds can improve thermal stability and mechanical strength in polymers used for various applications including coatings and composites .
Nanotechnology
In nanotechnology, derivatives of this compound have been utilized in the synthesis of nanoparticles with specific functional properties. These nanoparticles can serve as drug delivery systems or as catalysts in chemical reactions due to their enhanced surface area and reactivity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Substituent Variations
The compound’s unique 1,3-diazinan ring distinguishes it from triazine-based analogs (e.g., sulfonylurea herbicides). Key structural comparisons include:
Key Observations:
Ring Systems : The 1,3-diazinan core in the target compound contrasts with triazine (e.g., metsulfuron) or benzimidazole (e.g., derivatives) systems. Diazinans offer conformational flexibility, which may enhance binding to biological targets compared to planar triazines.
Fluorinated Groups : The trifluoromethyl and 4-fluorobenzoyl groups in the target compound enhance electron-withdrawing effects and metabolic stability, similar to fluorinated herbicides like triflusulfuron .
Functional Groups: The hydroxy group at position 6 may facilitate hydrogen bonding, a feature absent in non-hydroxylated analogs like metsulfuron.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
